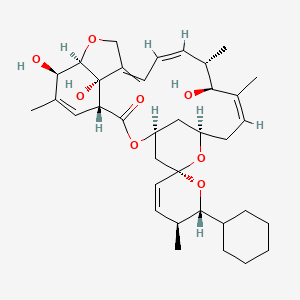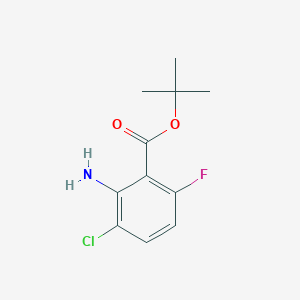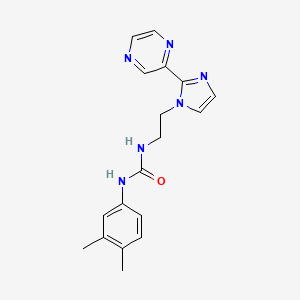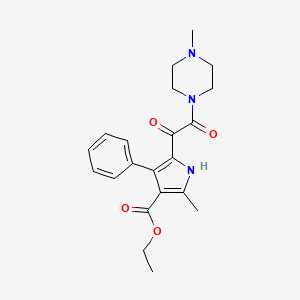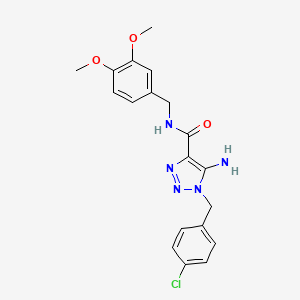![molecular formula C21H17Cl2N5OS B3006831 3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone CAS No. 478063-60-4](/img/structure/B3006831.png)
3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone
Übersicht
Beschreibung
The compound "3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone" is a heterocyclic molecule that appears to be related to various pyridazinone derivatives with potential pharmacological properties. Pyridazinones are a class of compounds that have been extensively studied for their diverse biological activities, including cardiotonic, antibacterial, antithrombotic, vasodilatory, and antioxidant properties .
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of [4-(substituted-amino)phenyl]pyridazinones and related derivatives has been reported to show potent inotropic activity and cardiohemodynamic effects . Similarly, the synthesis of new pyridazinone analogues with positive inotropic, antithrombotic, and vasodilatory activities has been described, indicating the versatility of this scaffold in medicinal chemistry . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by a pyridazinone core, which can be substituted at various positions to yield compounds with different biological activities. The presence of substituents like the 3,4-dichlorophenyl group and the ethyl group on the triazole ring in the compound of interest suggests that it may interact with biological targets in a specific manner, potentially leading to unique pharmacological effects .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, including condensation, substitution, and addition reactions, to yield a wide array of products. For example, reactions with hydrazine hydrate, dimethyl sulfate, and other reagents have been used to synthesize N-substituted pyridazinones . The reactivity of such compounds towards different reagents can be exploited to synthesize novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect the solubility, stability, and reactivity of these compounds. The presence of electron-withdrawing groups like chloro substituents can impact the electronic properties and, consequently, the biological activity of the compounds . The antimicrobial and antioxidant screening of some derivatives has revealed moderate activity, which is indicative of their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Herbicide Research
- Pyridazinone Herbicides : Pyridazinone compounds, including those with structural similarities to 3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone, have been studied for their herbicidal properties. These compounds inhibit photosynthesis and the Hill reaction in barley, contributing to their phytotoxicity. They have modes of action similar to other herbicides like atrazine, and some derivatives show additional properties like resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Antimicrobial Research
- Synthesis and Reactions for Antimicrobial Applications : The synthesis and reaction of pyridazinone derivatives, including those structurally related to the compound , have been explored for their potential in antimicrobial applications. For instance, reactions with different reagents have been studied, showing moderate antibacterial activity against Gram-positive strains in some derivatives (Abdel, 1991).
Anticoccidial Activity
- Synthesis for Anticoccidial Properties : The synthesis of pyridazinone derivatives, akin to this compound, has been investigated for their potential as anticoccidial agents. Specific derivatives demonstrated promising anticoccidial activity, highlighting the potential of these compounds in veterinary medicine and poultry industry (Shibamoto & Nishimura, 1986).
Antiviral and Anticonvulsant Research
- Synthesis for Antiviral and Anticonvulsant Properties : Pyridazinone compounds, including those similar to this compound, have been synthesized and tested for their antiviral and anticonvulsant activities. Certain derivatives have shown promising results in these fields, suggesting their potential therapeutic applications (Hashem et al., 2007), (Xu et al., 1991).
Eigenschaften
IUPAC Name |
3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1-phenylpyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N5OS/c1-2-27-20(19-18(29)10-11-28(26-19)15-6-4-3-5-7-15)24-25-21(27)30-13-14-8-9-16(22)17(23)12-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOAXJASPFPCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=NN(C=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)

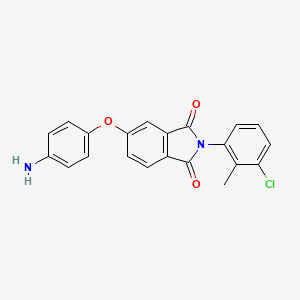
![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)
![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)
![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)


